molecular formula C10H14ClN3O B8206165 6-Amino-3-ethyl-1,2-dihydroquinazolin-4-one hydrochloride

6-Amino-3-ethyl-1,2-dihydroquinazolin-4-one hydrochloride

Cat. No.: B8206165
M. Wt: 227.69 g/mol
InChI Key: XZCHTZZJXIRWOO-UHFFFAOYSA-N
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Description

6-Amino-3-ethyl-1,2-dihydroquinazolin-4-one hydrochloride is a chemical compound with the molecular formula C10H14ClN3O It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-ethyl-1,2-dihydroquinazolin-4-one hydrochloride typically involves the cyclocondensation of anthranilamide with an aldehyde. This reaction is often catalyzed by a base, such as sodium hydroxide, and carried out in an aqueous medium . The reaction conditions, including temperature and reaction time, can vary depending on the specific aldehyde used and the desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of β-cyclodextrin-SO3H as a catalyst, which can be recovered and reused for multiple reaction cycles without significant loss of activity . This method is advantageous due to its efficiency and the ability to conduct the reaction in an environmentally friendly aqueous medium.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-ethyl-1,2-dihydroquinazolin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert it into different dihydroquinazolinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and applications.

Scientific Research Applications

6-Amino-3-ethyl-1,2-dihydroquinazolin-4-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-ethyl-1,2-dihydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-ethyl-1,2-dihydroquinazolin-4-one hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and the amino group at specific positions on the quinazolinone ring can result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

6-amino-3-ethyl-1,2-dihydroquinazolin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.ClH/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14;/h3-5,12H,2,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCHTZZJXIRWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CNC2=C(C1=O)C=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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